Renal Clearance and Pharmacokinetic Differentiation: Lisinopril Dihydrate vs. Enalapril
In a direct crossover study in 12 healthy volunteers, lisinopril demonstrated significantly slower renal clearance (82 ± 16 ml/min) compared to enalaprilat, the active metabolite of enalapril (164 ± 38 ml/min), a difference of approximately 2-fold (P < 0.001) [1]. The area under the serum curve (AUC) for lisinopril was 916 ± 239 h·ng/ml versus 718 ± 17 h·ng/ml for enalaprilat (P < 0.01), reflecting extended systemic exposure [1]. At 24 hours post-administration, serum lisinopril concentrations remained higher than those of enalaprilat, consistent with retarded elimination kinetics [2].
| Evidence Dimension | Renal clearance 48 h post-dosing |
|---|---|
| Target Compound Data | 82 ± 16 ml/min |
| Comparator Or Baseline | Enalaprilat: 164 ± 38 ml/min |
| Quantified Difference | 2.0-fold slower clearance (P < 0.001) |
| Conditions | Open crossover study; n=12 healthy volunteers; oral administration |
Why This Matters
This 2-fold difference in renal clearance directly informs dosing interval selection and predicts differential accumulation in renal impairment, making lisinopril dihydrate the preferred procurement choice for studies requiring consistent once-daily pharmacokinetic coverage or protocols involving renally-impaired models.
- [1] Bendtsen F, et al. Comparative pharmacokinetics and pharmacodynamics of lisinopril and enalapril, alone and in combination with propranolol. J Hum Hypertens. 1989;3 Suppl 1:139-45. PMID: 2550636. View Source
- [2] Kawamura M, et al. A comparison of lisinopril with enalapril by monitoring plasma angiotensin II levels in humans. Jpn J Pharmacol. 1990;54(2):143-9. PMID: 1963909. View Source
